2,6-Dimethoxyanthracene
Overview
Description
2,6-Dimethoxyanthracene is an organic compound with the molecular formula C16H14O2 . It is a promising organic semiconductor and has been characterized experimentally through FTIR and FT Raman .
Molecular Structure Analysis
The molecular structure of 2,6-Dimethoxyanthracene has been analyzed using theoretical calculations . The barrier potential energy due to internal rotation optimized the structural parameters and vibrational harmonic frequencies .Chemical Reactions Analysis
While specific chemical reactions involving 2,6-Dimethoxyanthracene are not available, it’s known that acylation of similar compounds leads to various derivatives .Physical And Chemical Properties Analysis
2,6-Dimethoxyanthracene is a solid at room temperature . Its physical form, purity, and other properties have been documented .Scientific Research Applications
1. Organic Semiconductors
- Summary of the Application : 2,6-Dimethoxyanthracene (2,6-DA) is a promising organic semiconductor. It has been characterized experimentally through FTIR in the region of 4000–450 cm −1 and FT Raman in the region of 4000–50 cm −1 .
- Methods of Application : Theoretical calculations were performed using Gaussian 09 software employing DFT/B3LYP/6-311++G (d,p) method. The barrier potential energy due to internal rotation optimized the structural parameters and vibrational harmonic frequencies .
- Results or Outcomes : The rms error of 9.4 cm −1 was obtained between the observed and scaled frequencies. Geometric optimization was made for dimer in order to lend theoretical support for the existence of hydrogen bond in 2,6-DA at the same level of theory as used for the monomer .
2. Charge Transport Materials
- Summary of the Application : 2,6-Diphenyl anthracene (2,6-DPA) is a well-known anthracene derivative with high hole mobility among p-type organic semiconductors (OSCs). Three 2,6-dipyridyl anthracene (2,6-DPyA) molecules, which are isoelectronic to 2,6-DPA showed relatively low mobility in experiments .
- Methods of Application : The intrinsic hole transport property of 2,6-DPA and three isomeric 2,6-DPyAs were theoretically investigated and compared by quantum-chemical methodology and molecular dynamics simulation .
- Results or Outcomes : The calculated results indicate that the intrinsic mobility of 2,6-DPyA-b (meta-) is superior to that of 2,6-DPA (12.73 vs. 3.54 cm 2 V −1 s −1) .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,6-dimethoxyanthracene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-17-15-5-3-11-8-14-10-16(18-2)6-4-12(14)7-13(11)9-15/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFQYVMTVPXVKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC3=C(C=C2C=C1)C=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50293127 | |
Record name | 2,6-dimethoxyanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50293127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethoxyanthracene | |
CAS RN |
36319-03-6 | |
Record name | NSC87335 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87335 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-dimethoxyanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50293127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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